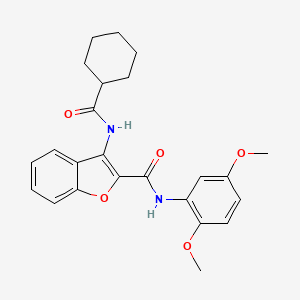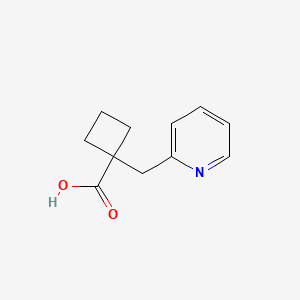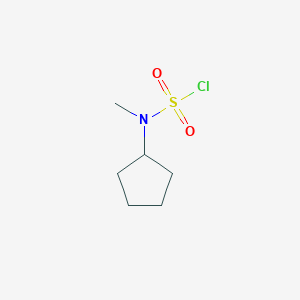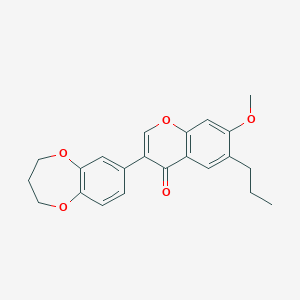
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, also known as CTDP-31, is a small molecule drug that has been studied for its potential use in treating various diseases. This compound has been found to have a unique mechanism of action that makes it a promising candidate for further research.
Mecanismo De Acción
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has a unique mechanism of action that involves the inhibition of the protein kinase CK2. CK2 is a protein that is involved in a variety of cellular processes, including cell proliferation and differentiation. By inhibiting CK2, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is able to disrupt these processes and induce cell death in cancer cells. In neurodegenerative diseases, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide's ability to inhibit CK2 may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been found to have a variety of biochemical and physiological effects. In cancer cells, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been found to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. In neurodegenerative diseases, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been found to have neuroprotective effects, improve cognitive function, and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is its unique mechanism of action, which makes it a promising candidate for further research. However, one limitation of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is its low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide. One area of research could focus on improving the solubility of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide, which would make it easier to administer in vivo. Another area of research could focus on optimizing the synthesis of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide to improve yields and reduce costs. Additionally, further research could be conducted to investigate the potential use of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide involves a multi-step process that begins with the preparation of the starting materials. The first step involves the preparation of 2,5-dimethoxybenzaldehyde, which is then reacted with cyclohexanone to form the intermediate product. This intermediate is then reacted with 2-amino-5-bromobenzofuran to form the final product, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's and Parkinson's disease research, 3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide has been found to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
3-(cyclohexanecarbonylamino)-N-(2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-29-16-12-13-20(30-2)18(14-16)25-24(28)22-21(17-10-6-7-11-19(17)31-22)26-23(27)15-8-4-3-5-9-15/h6-7,10-15H,3-5,8-9H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCKBHAMNATMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclohexanecarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(naphthalen-2-yloxy)acetate](/img/structure/B2796680.png)

![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2796683.png)

![6-(4-fluorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2796689.png)
![3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2796691.png)

![N-[cyano(2-fluorophenyl)methyl]-2-phenylpyrimidine-5-carboxamide](/img/structure/B2796693.png)
![8-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2796694.png)
![1-(2-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2796695.png)


![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2796700.png)
![4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B2796702.png)